molecular formula C21H11Cl5N2O2 B2672201 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone CAS No. 400087-13-0

6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone

Numéro de catalogue: B2672201
Numéro CAS: 400087-13-0
Poids moléculaire: 500.58
Clé InChI: LZIBJKQOEVWLGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a synthetic phthalazinone derivative supplied for investigative purposes in biochemical research. The phthalazinone scaffold is recognized in medicinal chemistry as a versatile pharmacophore with demonstrated potential across multiple therapeutic areas . Compounds based on the phthalazinone structure have shown significant research value in oncology, particularly as inhibitors of key enzymatic targets. Notably, several phthalazinone-derived agents, such as Olaparib and Talazoparib, are established inhibitors of Poly [ADP-ribose] polymerase (PARP), a critical enzyme in DNA repair pathways, and are used in targeted cancer therapy . Beyond oncology, recent research has identified phthalazinone derivatives as potent inhibitors of the rabies virus (RABV) and other members of the Lyssavirus and Mononegavirales orders, acting by directly targeting the viral replication complex . The structural motifs present in this specific compound—including multiple halogen substitutions and a methoxy group—are common in ligands designed for enzyme inhibition and suggest potential for exploration in these and other research areas, such as cardiovascular and metabolic diseases . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in foods, drugs, cosmetics, or household products.

Propriétés

IUPAC Name

6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl5N2O2/c1-30-19-9-18(16(25)8-17(19)26)28-21(29)13-7-15(24)14(23)6-12(13)20(27-28)10-2-4-11(22)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIBJKQOEVWLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=O)C3=CC(=C(C=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6,7-Dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by multiple chlorine substituents and a phthalazinone core, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is C23H15Cl5N2O3C_{23}H_{15}Cl_{5}N_{2}O_{3} with a molecular weight of approximately 544.6418 g/mol. The presence of multiple chlorine atoms and a methoxy group contributes to its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of phthalazinone derivatives. For instance, compounds similar to 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Case Study: Inhibition of BRAF(V600E)

A study investigated the effects of similar pyrazole derivatives on BRAF(V600E) mutant melanoma cells. These compounds demonstrated significant cytotoxicity and were effective in inhibiting cell proliferation, suggesting that 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone may share these properties due to structural similarities .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. Research indicates that similar phthalazinones can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of phthalazinone derivatives suggest effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Research Findings Summary

Biological Activity Mechanism Target Reference
AntitumorInhibition of BRAF(V600E) signalingMelanoma cells
Anti-inflammatoryInhibition of TNF-α productionMacrophages
AntimicrobialDisruption of cell membranesVarious bacteria

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone. The compound has shown efficacy in inhibiting the growth of various cancer cell lines by targeting key pathways involved in tumor proliferation:

  • Mechanism of Action : The compound appears to interfere with vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor angiogenesis and growth .
  • Case Study : A study demonstrated that derivatives of phthalazine significantly inhibited cell proliferation in breast cancer cell lines, suggesting a promising avenue for further research into their use as anticancer agents .

Neuropharmacological Applications

Phthalazine derivatives have also been investigated for their neuroprotective properties. Specifically, they have been studied for their potential role as non-competitive antagonists at AMPA receptors:

  • Anticonvulsant Properties : Research indicates that these compounds may exhibit anticonvulsant effects, making them candidates for treating epilepsy and other seizure disorders .
  • Case Study : In vitro studies showed that phthalazine derivatives could modulate neurotransmitter release and protect neurons from excitotoxicity, which is a common pathway in neurodegenerative diseases .

Diabetes Complications

Another promising application of 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is its potential as an aldose reductase inhibitor:

  • Role in Diabetes : Aldose reductase is implicated in the development of diabetic complications such as neuropathy and retinopathy. Inhibiting this enzyme could mitigate these effects .
  • Research Findings : Experimental data suggest that phthalazine derivatives can effectively inhibit aldose reductase activity, thereby reducing sorbitol accumulation in cells exposed to high glucose levels .

Data Tables

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of VEGF signalingSignificant inhibition of cancer cell growth
NeuropharmacologyNon-competitive antagonism at AMPA receptorsPotential anticonvulsant effects
Diabetes ComplicationsInhibition of aldose reductaseReduction in sorbitol accumulation

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The target compound is part of a broader class of halogenated phthalazinones. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 6,7-Cl₂; 4-(4-Cl-C₆H₄); 2-(2,4-Cl₂-5-OCH₃-C₆H₂) Not reported Cl, OCH₃
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone 6,7-Cl₂; 4-(4-Cl-C₆H₄); 2-(4-CF₃O-C₆H₄) 485.7 Cl, CF₃O
4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one 4-(4-Cl-C₆H₄-CH₂); 6-CHO; 2-CH₃ 313.07 CHO, CH₃, Cl
4-(4-Methoxyphenyl)-1(2H)-phthalazinone derivatives Varying substituents (e.g., Cl, S-, or N-based groups at positions 2 and 4) ~300–500 OCH₃, Cl, NH₂, SH

Key Observations :

  • Halogen vs. Methoxy/Trifluoromethoxy Groups : The target compound’s 2,4-dichloro-5-methoxyphenyl group contrasts with the trifluoromethoxy substituent in the analog from . The CF₃O group is more electron-withdrawing than OCH₃, which may reduce nucleophilic aromatic substitution reactivity but enhance metabolic stability.
  • Formyl vs. Chloro Groups: The formyl-substituted phthalazinone in exhibits distinct reactivity (e.g., participation in condensation reactions) compared to the target compound’s inert chloro substituents.
  • Synthetic Flexibility: Derivatives with methoxy or amino groups (e.g., from ) undergo nucleophilic substitutions or cyclizations, whereas the target compound’s dichloro groups may favor elimination or coupling reactions.
Physicochemical Properties
  • Lipophilicity : The target compound’s four chlorine atoms and methoxy group likely increase its logP compared to less-halogenated analogs (e.g., the formyl derivative in ). This property could enhance membrane permeability but reduce aqueous solubility.
  • Spectroscopic Features : IR and NMR data for related compounds (e.g., ) indicate characteristic absorptions for carbonyl (1704 cm⁻¹) and aromatic C-Cl (845 cm⁻¹) groups, which would differ slightly in the target compound due to substituent positioning.

Q & A

Q. What is a reliable method for synthesizing 6,7-dichloro-4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone?

Methodological Answer: A validated synthesis involves reacting a precursor phthalazinone derivative (0.01 mol) with phosphorus pentachloride (0.01 mol) in phosphorus oxychloride (5 mL) under heating on a steam bath for 2 hours. The product is quenched in ice-water, filtered, washed with cold water, dried, and recrystallized from ethanol to yield gray crystals. Control reaction parameters (molar ratios, heating duration) are critical for reproducibility .

Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventPhosphorus oxychlorideEnsures chlorination
Temperature100°C (steam bath)Completes reaction
RecrystallizationEthanolImproves purity

Q. Which analytical techniques are essential for structural confirmation?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : Compare chemical shifts (e.g., aromatic protons, methoxy groups) with literature data.
  • HPLC : Assess purity (>98%) using a C18 column and methanol/water mobile phase.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 517.8) .

Advanced Research Questions

Q. How can contradictory NMR data between synthetic batches be resolved?

Methodological Answer: Discrepancies may arise from residual solvents, tautomerism, or polymorphic forms. Mitigation strategies:

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference.
  • Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .

Q. How to design experiments to evaluate potential biological activity?

Methodological Answer: Prioritize assays based on structural analogs (e.g., benzodiazepine derivatives):

  • In Vitro Receptor Binding : Screen for GABA-A receptor affinity using radiolabeled ligands.
  • Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines.
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2, kinases) using software like AutoDock .

Q. What strategies improve reaction yields in large-scale syntheses?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with PEG-400 for better solubility and eco-friendliness .
  • Catalytic Additives : Test Lewis acids (e.g., ZnCl2) to accelerate chlorination.
  • Stepwise Quenching : Gradually add reaction mixture to ice-water to avoid premature precipitation .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity reports from different labs?

Methodological Answer: Discrepancies often stem from:

  • Column Variability : Use standardized columns (e.g., Agilent ZORBAX SB-C18).
  • Detection Wavelength : Ensure UV detection at λ = 254 nm (optimal for aromatic systems).
  • Sample Preparation : Filter samples (0.45 µm) to remove particulates. Cross-validate with NMR integration .

Experimental Design Considerations

Q. What controls are critical in stability studies under varying pH conditions?

Methodological Answer: Include:

  • Forced Degradation Controls : Expose compound to 0.1M HCl (acidic), NaOH (basic), and H2O2 (oxidative).
  • Temperature Controls : Incubate at 40°C (accelerated stability) vs. 25°C (ambient).
  • Analytical Controls : Use LC-MS to identify degradation products (e.g., dechlorinated byproducts) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.